molecular formula C14H10O3S B2583075 (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid CAS No. 40665-11-0

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid

Cat. No. B2583075
CAS RN: 40665-11-0
M. Wt: 258.29
InChI Key: CPQNUADZNDUZRB-VMPITWQZSA-N
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Description

(E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid, also known as OTB, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine. OTB belongs to the class of chalcones, which are compounds that have been found to possess various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

  • Differentiation-Inducing Activity on Leukemia Cells : A study by Kagechika et al. (1989) explored the structure-activity relationships of chalcone-4-carboxylic acids, which are structurally similar to the compound . These compounds showed significant activity in inducing differentiation in human promyelocytic leukemia cells HL-60, suggesting potential applications in cancer research (Kagechika et al., 1989).

  • Luminescence Sensitization : Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence. This research could be relevant to the field of luminescent materials and their potential applications in imaging or sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

  • Antimicrobial Activities : Karanth et al. (2018) synthesized novel Schiff base benzamides derived from a similar compound, which demonstrated potent antimicrobial activity. This indicates potential applications of the compound for antimicrobial purposes (Karanth et al., 2018).

  • Solid-State Structural Analysis : Bettencourt‐Dias, Viswanathan, and Ruddy (2005) focused on the solid-state structures of thiophene derivatives, which is relevant for understanding the crystalline properties and packing structures of similar compounds. Such knowledge is vital for material science and pharmaceutical applications (Bettencourt‐Dias et al., 2005).

  • Antibacterial and Antifungal Properties : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a compound similar to the one , showing significant antibacterial and antifungal activities. This suggests potential for the compound in developing new antimicrobial agents (Patel & Patel, 2017).

  • Synthesis and Biological Evaluation of Derivatives : A study by Chaitramallu et al. (2017) on the synthesis and biological evaluation of benzoic acid derivatives related to the compound could provide insights into its pharmacological applications (Chaitramallu et al., 2017).

  • Cytotoxic Effects Against Cancer Cell Lines : A study by Ünver and Cantürk (2017) on thiophene acetyl salicylic acid esters, structurally related to the compound , explored their cytotoxic effects against cancer and normal cell lines, indicating potential anti-cancer properties (Ünver & Cantürk, 2017).

properties

IUPAC Name

4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H,(H,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNUADZNDUZRB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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